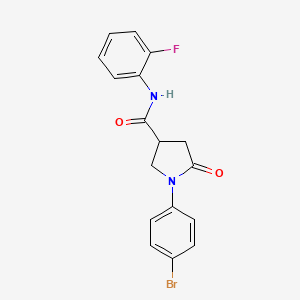
N-(2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MNPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects. In
Mécanisme D'action
N-(2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is believed to exert its therapeutic effects by inhibiting specific enzymes or proteins involved in various metabolic pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. This inhibition of HDACs has been found to have potential therapeutic applications in cancer treatment.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its potential therapeutic applications in various fields of scientific research, its high yield synthesis methods, and its ability to inhibit specific enzymes or proteins involved in metabolic pathways. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to understand its safety profile.
Orientations Futures
For the research of N-(2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide include exploring its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Further research is also needed to understand its safety profile and potential side effects. Additionally, the development of new synthesis methods and the optimization of existing methods can help to improve the yield and purity of this compound.
Méthodes De Synthèse
N-(2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using various methods, including the reaction of 2-methyl aniline with 3-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting compound is then reacted with pyrrolidine-2,5-dione to obtain this compound. Other methods include the use of different catalysts and solvents to obtain this compound in high yields.
Applications De Recherche Scientifique
N-(2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been found to have potential as a neuroprotective agent and as an inhibitor of enzymes that play a role in metabolic disorders.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-5-2-3-8-16(12)19-18(23)13-9-17(22)20(11-13)14-6-4-7-15(10-14)21(24)25/h2-8,10,13H,9,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVQKIKQURLBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-2-pyrimidinylacetamide](/img/structure/B4963566.png)
![N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B4963573.png)
![4,4'-[1,4-piperazinediylbis(3-oxo-3,1-propanediyl)]bis(2,6-di-tert-butylphenol)](/img/structure/B4963580.png)
![3,4-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4963583.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4963592.png)
![N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B4963620.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B4963631.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide](/img/structure/B4963636.png)
![ethyl 4-({[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4963647.png)
![N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4963653.png)

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-methylphenyl)amino]-2-propanol}](/img/structure/B4963659.png)